
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a heptyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol . The reaction conditions are crucial to ensure the formation of the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Research has indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance .
Mécanisme D'action
The mechanism of action of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . As an anti-inflammatory agent, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparaison Avec Des Composés Similaires
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a phenyl group instead of a heptyl group, which alters its chemical properties and applications.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a pyridinyl group provides different electronic and steric effects compared to the heptyl group.
Uniqueness: The heptyl group in 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from other triazole derivatives with different substituents .
Propriétés
Numéro CAS |
7271-49-0 |
|---|---|
Formule moléculaire |
C9H17N3S |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
5-heptyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-10-9(13)12-11-8/h2-7H2,1H3,(H2,10,11,12,13) |
Clé InChI |
XTWRQARBVPMUPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC(=S)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


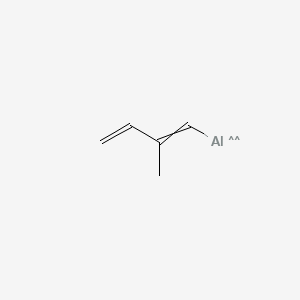
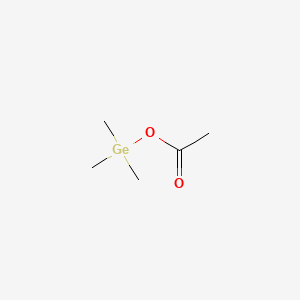
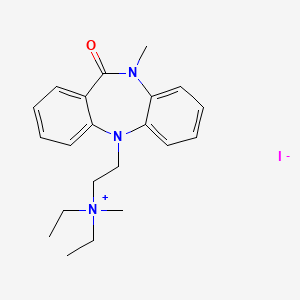


![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)

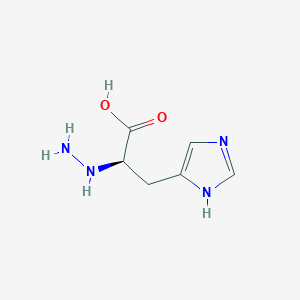

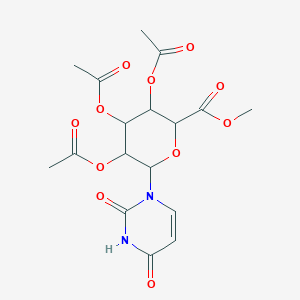

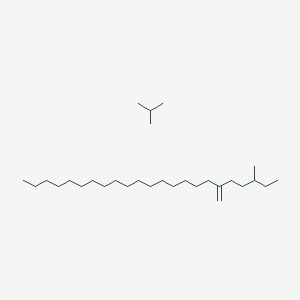
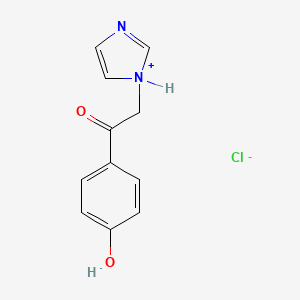
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
